molecular formula C12H17N3O2 B1378129 tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate CAS No. 1384430-28-7

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

Cat. No.: B1378129
CAS No.: 1384430-28-7
M. Wt: 235.28 g/mol
InChI Key: FFSHARXAZLGTOF-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate is a synthetic intermediate designed for research and development applications. This compound integrates a carbamate-protected amine, a propargylic linker, and a 1-methyl-1H-pyrazol-4-yl group, making it a versatile building block in medicinal chemistry and drug discovery. Compounds featuring pyrazole rings and tert-butyl carbamate (Boc) protecting groups are frequently employed in the synthesis of more complex molecules, particularly as potential kinase inhibitors . The Boc group serves to protect the amine functionality during synthetic sequences and can be readily removed under mild acidic conditions. The alkyne linker presents opportunities for further functionalization via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition. Researchers utilize this compound and its analogues in the exploration of novel therapeutic agents, leveraging its structural features to interact with specific biological targets . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)13-7-5-6-10-8-14-15(4)9-10/h8-9H,7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSHARXAZLGTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Chemistry

Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. These compounds are essential in drug development and the synthesis of complex organic molecules. Its structure allows for diverse reactivity, facilitating the creation of new chemical entities.

Synthesis Methods:
The synthesis involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation. The overall yield of the synthesis process is approximately 59.5%, confirmed through techniques such as mass spectrometry and NMR spectroscopy.

Medicinal Chemistry

Synthesis of Antibiotics:
In medicinal chemistry, tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate is integral to synthesizing ceftolozane, a fifth-generation cephalosporin antibiotic. This highlights its importance in developing new antimicrobial agents.

Enzyme Interaction Studies:
The compound is also used to study enzyme specificity and mechanisms by being incorporated into substrates or inhibitors. Research indicates that it can significantly influence enzyme reaction rates, providing insights into potential drug targets.

Pharmacology

Development of Small Molecule Inhibitors:
In pharmacology, this compound acts as a scaffold for creating small molecule inhibitors aimed at various biological targets. Its structural modifications can enhance interactions with proteins or nucleic acids, leading to the development of therapeutics for conditions such as inflammation and cancer.

Chemical Biology

Modification of Biomolecules:
In chemical biology applications, this compound is utilized for labeling or modifying proteins and nucleic acids. This facilitates visualization and tracking within cellular environments, enhancing our understanding of biological processes at a molecular level.

Environmental Science

Degradation of Pollutants:
The compound is explored for its potential in environmental applications, particularly in the degradation of pollutants through advanced oxidation processes. Its reactivity with environmental contaminants can generate reactive species capable of breaking down harmful substances.

Analytical Chemistry

Calibration Standard:
In analytical chemistry, this compound serves as a standard or reference compound in chromatography and mass spectrometry. Its use improves the accuracy and reliability of analytical methods for detecting pharmaceuticals and pesticides.

Summary Table of Applications

Field Application Methods Used Results/Outcomes
Organic ChemistryIntermediate for heterocyclic compoundsMulti-step synthesisYield ~59.5%, confirmed by spectroscopy
Medicinal ChemistrySynthesis of ceftolozane antibioticSubstrate incorporationInsights into enzyme mechanisms
PharmacologyDevelopment of small molecule inhibitorsStructural modificationPotential therapeutics for inflammation and cancer
Chemical BiologyModification of biomoleculesLabeling proteins/nucleic acidsEnhanced visualization of cellular processes
Environmental ScienceDegradation of environmental pollutantsReactivity testing with contaminantsPotential pollutant breakdown through reactive species
Analytical ChemistryCalibration standard in chromatography/mass spectrometryAnalytical instrument calibrationImproved accuracy in detecting pharmaceuticals and pesticides

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. The exact mechanism of action depends on the context in which it is used. For example, in drug development, it may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound is structurally distinct from related tert-butyl carbamates due to its propargyl linker and pyrazole substitution. Key comparisons include:

Compound Key Structural Features Functional Differences
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Propargyl linker, 1-methylpyrazole, tert-butyl carbamate High reactivity for alkyne-based modifications (e.g., click chemistry) .
tert-butyl (6-((1-methyl-1H-pyrazol-4-yl)thio)benzo[d]thiazol-2-yl)carbamate () Benzothiazole core, thioether linkage to pyrazole Sulfur-containing moiety enhances electron density; used in oxidative transformations .
tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate () Nitro group, trifluoroethyl substitution on pyrazole Electron-withdrawing groups (NO₂, CF₃) alter electronic properties and metabolic stability.
tert-butyl bicyclic carbamates () Bicyclic frameworks (e.g., 3-azabicyclo[3.1.0]hexane) Rigid scaffolds for targeting enzyme active sites (e.g., kinase inhibitors) .

Biological Activity

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (CAS No. 1384430-28-7) is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 235.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active agents, particularly in the development of small molecule inhibitors and other pharmacological applications.

Chemical Structure and Properties

The structure of this compound includes several key functional groups that contribute to its biological activity:

  • Carbamate Group : This functional group is known for its role in enhancing the solubility and bioavailability of compounds.
  • Pyrazole Ring : The presence of the pyrazole moiety is significant, as it is often associated with diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound involves a multi-step process, which includes amination, reduction, esterification, and condensation reactions starting from 1-methyl-1H-pyrazol-5-amine. The overall yield of this synthesis is reported to be approximately 59.5%, with structural confirmation achieved through mass spectrometry and NMR spectroscopy.

Medicinal Chemistry Applications

The compound is primarily explored as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Its derivatives have shown significant promise in modulating enzyme activity, particularly in the context of developing inhibitors for various biological targets .

Pharmacological Insights

Research indicates that modifications to the structure of this compound can lead to compounds with enhanced inhibitory effects against specific enzymes linked to diseases such as cancer and inflammation. For instance, derivatives have been synthesized that demonstrate potential in treating inflammatory conditions through their action on relevant signaling pathways.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

StudyFindings
Study 1 Investigated the compound's role as an enzyme inhibitor, showing significant modulation of enzyme kinetics that could inform drug design .
Study 2 Explored its application in cancer therapy, where modifications led to increased cytotoxicity against cancer cell lines .
Study 3 Focused on its environmental applications, assessing its potential to degrade pollutants through advanced oxidation processes.

The mechanism by which tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-y]carbamate exerts its biological effects involves interaction with specific proteins or nucleic acids. This interaction can alter cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth. The compound's ability to modify biomolecules enhances our understanding of cellular processes at a molecular level.

Preparation Methods

Synthesis of 1-Methyl-1H-Pyrazole Derivative

Starting from commercially available aminopyrazole derivatives, the methylation at the N1 position of pyrazole can be achieved via alkylation using methyl iodide or methyl sulfate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This step yields 1-methyl-1H-pyrazole intermediates with high regioselectivity.

Installation of the Propargyl Side Chain

The propargyl group is introduced at the 4-position of the pyrazole ring through nucleophilic substitution or cross-coupling reactions:

  • Nucleophilic substitution: The 4-position of pyrazole can be functionalized with a leaving group (e.g., halide), which is then displaced by propargyl nucleophiles.
  • Sonogashira coupling: A palladium-catalyzed cross-coupling between a 4-halopyrazole derivative and propargyl alcohol or propargyl bromide under copper co-catalysis in an amine solvent is a common method to install the alkyne functionality efficiently.

Carbamate Protection (tert-Butyl Carbamate Formation)

The amine functionality on the pyrazole or the propargyl side chain is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DIPEA. This reaction typically proceeds under mild conditions in solvents like dichloromethane or tetrahydrofuran (THF), yielding the tert-butyl carbamate derivative.

Representative Reaction Scheme and Conditions

Step Reactants & Reagents Conditions Yield (%) Notes
1 Aminopyrazole + Methyl iodide + DIPEA Room temperature, MeCN or DMF solvent 85-90 Selective N1-methylation
2 4-Halopyrazole + Propargyl bromide + Pd/Cu Pd(PPh3)2Cl2, CuI, Et3N, reflux 70-80 Sonogashira coupling to install alkyne
3 Amine intermediate + Boc2O + base DCM, 0°C to RT 75-85 Boc protection of amine group

Literature-Based Research Findings

  • Oxidation and Methylation Steps: Oxidation of aminopyrazole intermediates with dibenzoyl peroxide and KOH has been reported to generate hydroxypyrazole intermediates, which upon methylation with methyl iodide and base yield 1-methyl-pyrazole derivatives. This method ensures high regioselectivity and purity of the methylated pyrazole.

  • Propargylation via Sonogashira Coupling: The palladium-catalyzed coupling of halopyrazoles with propargyl reagents is a well-established method offering good yields and functional group tolerance. The use of triethylamine or diisopropylethylamine as base facilitates the reaction and minimizes side products.

  • Carbamate Protection: The use of di-tert-butyl dicarbonate for amine protection is standard in organic synthesis, providing a stable and easily removable protecting group. Reaction conditions are mild, and the process is scalable with consistent yields.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Comments
Methylation temperature 20–40 °C Room temperature sufficient
Methylation solvent Acetonitrile (MeCN), DMF Polar aprotic solvents preferred
Sonogashira catalyst load 1–5 mol% Pd, 2–10 mol% Cu Catalyst loading optimized for yield
Sonogashira reaction temp 50–80 °C Reflux or elevated temperature
Boc protection temperature 0–25 °C Low temperature to room temperature
Boc protection reaction time 1–4 hours Monitored by TLC or HPLC
Overall yield 60–80% (over three steps) Dependent on purification and scale

Analytical and Purification Notes

  • Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are routinely used to confirm structure and purity.

  • Purification: Column chromatography on silica gel using gradients of ethyl acetate/hexane or preparative HPLC are typical purification methods.

  • Stability: The tert-butyl carbamate group provides stability to the amine during handling and storage, and can be removed under acidic conditions if needed.

Q & A

Basic: What are the critical safety considerations for handling tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate in laboratory settings?

Answer:
This compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Key precautions include:

  • Ventilation: Use fume hoods or local exhaust to minimize inhalation risks .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact .
  • First Aid: For skin exposure, wash with soap and water for ≥15 minutes. For eye contact, rinse with water for several minutes and seek medical attention .
  • Storage: Keep in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizers .

Basic: What synthetic routes are typically used to prepare this compound?

Answer:
A common method involves Sonogashira coupling between a halogenated pyrimidine intermediate (e.g., 2-chloro-5-iodopyrimidine) and a terminal alkyne-bearing carbamate. Key steps include:

Alkyne Activation: Use PdCl₂(PPh₃)₂ and CuI as catalysts in anhydrous THF under inert gas (N₂/Ar) .

Coupling Reaction: React tert-butyl prop-2-yn-1-ylcarbamate with the iodinated pyrimidine derivative at room temperature .

Purification: Column chromatography with gradients of hexane/EtOAc yields the product (95% purity) .

Advanced: How can researchers optimize the Sonogashira coupling efficiency for this compound?

Answer:
Optimization strategies include:

  • Catalyst System: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and adjust CuI ratios to minimize homocoupling by-products .
  • Solvent Selection: Test polar aprotic solvents (DMF, DMSO) for solubility vs. THF for reaction rate balance .
  • Temperature Control: Monitor exothermic reactions; gradual warming (RT to 50°C) improves yield while avoiding decomposition .
  • By-Product Analysis: Use LC-MS or TLC to detect unreacted starting materials or dimerization products .

Advanced: What analytical techniques are essential for characterizing this compound and verifying purity?

Answer:

  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 393) and fragmentation patterns .
  • NMR Spectroscopy: Analyze ¹H/¹³C NMR for diagnostic signals (e.g., tert-butyl group at δ 1.4 ppm, alkyne protons at δ 2.5–3.0 ppm) .
  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
  • Elemental Analysis: Validate C, H, N composition to confirm stoichiometry .

Advanced: How should researchers address instability or decomposition during storage?

Answer:

  • Decomposition Pathways: The compound may degrade via hydrolysis (carbamate cleavage) or oxidation (alkyne reactivity). Monitor for CO/NOx off-gassing .
  • Stabilization Strategies:
    • Store under inert gas (Ar) in amber glass vials to prevent moisture/light exposure .
    • Add stabilizers (e.g., BHT at 0.1%) to inhibit radical-mediated degradation .
    • Conduct periodic LC-MS checks to detect degradation products (e.g., tert-butylamine or pyrazole derivatives) .

Basic: What are the challenges in purifying this compound, and how can they be mitigated?

Answer:

  • Key Challenges:
    • Low polarity of the tert-butyl group complicates separation via silica gel chromatography .
    • Alkyne functionality may react with acidic/basic stationary phases .
  • Mitigation:
    • Use gradient elution (hexane:EtOAc 95:5 to 80:20) to improve resolution .
    • Employ preparative TLC for small-scale purification to isolate minor by-products .
    • Consider size-exclusion chromatography for large-scale batches to avoid silica interactions .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-Validation: Compare NMR/MS data with computationally predicted spectra (e.g., DFT calculations) .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm ambiguous carbon environments .
  • Crystallography: If crystals are obtainable, use X-ray diffraction to resolve stereochemical ambiguities (though not directly reported in evidence) .

Advanced: What mechanistic insights are critical for scaling up the synthesis?

Answer:

  • Kinetic Studies: Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition in Pd catalysis) .
  • Solvent Effects: High-throughput screening (e.g., 96-well plates) to optimize solvent/base combinations for scalability .
  • Thermal Safety: Conduct DSC analysis to assess exothermic risks during large-batch reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
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tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate

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